An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(2-Methoxyethanesulfonyl)acetic acid
An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(2-Methoxyethanesulfonyl)acetic acid
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methoxyethanesulfonyl)acetic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to offer a detailed prediction of its ¹H and ¹³C NMR chemical shifts and spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar small molecules.
Introduction to the Molecular Structure and its NMR-Relevant Features
2-(2-Methoxyethanesulfonyl)acetic acid is a bifunctional molecule containing a sulfonyl group, a carboxylic acid, and a methoxyethyl moiety. Understanding the interplay of the electronic effects of these functional groups is paramount to accurately predicting its NMR spectrum. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups will significantly influence the chemical shifts of adjacent protons and carbons, leading to a downfield shift. Conversely, the ether oxygen in the methoxyethyl group will have a shielding effect on nearby nuclei.
Caption: Molecular structure of 2-(2-Methoxyethanesulfonyl)acetic acid with key atoms labeled for NMR analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(2-Methoxyethanesulfonyl)acetic acid is expected to exhibit five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts, multiplicities, and integrations are detailed in the table below. These predictions are based on the analysis of structurally similar compounds and established substituent effects.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -COOH (H_O1) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[1] |
| -SO₂-CH₂ -COOH (H_C2) | 4.0 - 4.5 | Singlet | 2H | These protons are alpha to both a sulfonyl and a carbonyl group, leading to significant deshielding. The absence of adjacent protons results in a singlet. |
| -SO₂-CH₂ -CH₂- (H_C3) | 3.4 - 3.8 | Triplet | 2H | These protons are alpha to the sulfonyl group and will be deshielded. They will be split into a triplet by the adjacent methylene protons (H_C4). |
| -CH₂-O-CH₂ - (H_C4) | 3.7 - 4.0 | Triplet | 2H | These protons are adjacent to an ether oxygen, causing a downfield shift. They will be split into a triplet by the neighboring methylene protons (H_C3). |
| -O-CH₃ (H_C5) | 3.3 - 3.5 | Singlet | 3H | The methyl protons are adjacent to an oxygen atom, resulting in a characteristic chemical shift in this region. The absence of adjacent protons leads to a singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 2-(2-Methoxyethanesulfonyl)acetic acid is predicted to show five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are summarized below.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -C OOH (C1) | 168 - 175 | The carbonyl carbon of a carboxylic acid is typically found in this highly deshielded region of the spectrum.[2][3] |
| -SO₂-C H₂-COOH (C2) | 55 - 65 | This carbon is alpha to both a sulfonyl and a carbonyl group, resulting in a significant downfield shift. |
| -SO₂-C H₂-CH₂- (C3) | 50 - 60 | The carbon atom directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded. |
| -CH₂-O-C H₂- (C4) | 68 - 75 | This carbon is bonded to an ether oxygen, which causes a characteristic downfield shift. |
| -O-C H₃ (C5) | 58 - 62 | The methyl carbon attached to the ether oxygen typically resonates in this region.[4] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 2-(2-Methoxyethanesulfonyl)acetic acid, the following experimental protocol is recommended.
4.1. Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if exchangeable protons are of interest, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) may be used.[5] The choice of solvent can slightly affect the chemical shifts.[6]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be used.[5]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
4.2. NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 300-500 MHz).
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds to ensure quantitative signals, especially for quaternary carbons.
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
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Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS or DSS) to 0.00 ppm.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
Conclusion
This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyethanesulfonyl)acetic acid based on fundamental NMR principles and data from analogous structures. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data for this compound. While these predictions serve as a strong foundation for spectral interpretation, experimental verification remains the gold standard for unequivocal structural elucidation.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Hoyle, J., Grossert, J. S., Hooper, D. L., & Sotheeswaran, S. (1986). Sulphur-33 nuclear magnetic resonance spectroscopy of sulphones. Canadian Journal of Chemistry, 64(8), 1581-1585. [Link]
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Harris, D. L., & Evans, Jr., S. A. (1982). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift effects. The Journal of Organic Chemistry, 47(17), 3355–3358. [Link]
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Abraham, R. J., & Smith, P. E. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667–675. [Link]
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PubChem. (n.d.). (2-Methoxyethoxy)acetic acid. Retrieved from [Link]
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Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Acetic Acid. Retrieved from [Link]
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Crash Course. (2021, April 21). How to identify molecules – Proton NMR: Crash Course Organic Chemistry #26 [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... Retrieved from [Link]
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